Pelargonidin-3-O-rutinoside chloride
Overview
Description
Pelargonidin-3-O-rutinoside chloride is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and flowers. It is known for its vibrant red color and is commonly found in strawberries, raspberries, and red geraniums . This compound exhibits several biological activities, including antioxidant, anti-inflammatory, and antidiabetic properties .
Mechanism of Action
Target of Action
Pelargonidin-3-O-rutinoside chloride, also known as Pelargonidin-3-O-rutinosde chloride, is a naturally occurring anthocyanin . The primary target of this compound is the intestinal α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates in the gut, and its inhibition can help control postprandial blood glucose levels .
Mode of Action
This compound acts as an α-glucosidase inhibitor . It interacts with the α-glucosidase enzyme, inhibiting its activity and thereby delaying the digestion of carbohydrates in the gut . This interaction and the resulting changes can suppress postprandial hyperglycemia .
Biochemical Pathways
The compound’s action on the α-glucosidase enzyme affects the carbohydrate digestion pathway . By inhibiting α-glucosidase, it slows down the breakdown of carbohydrates into simple sugars, thus reducing the rise in blood glucose levels after meals
Pharmacokinetics
It’s known that the compound exhibits good activity during oral sucrose and maltose tolerance tests , suggesting it may have favorable bioavailability and pharmacokinetic properties.
Result of Action
The inhibition of intestinal α-glucosidase by this compound results in a significant decrease of the postprandial peak in a dose-dependent manner . This leads to an improvement in postprandial hyperglycemia, which is beneficial for managing diabetes and its complications .
Biochemical Analysis
Biochemical Properties
Pelargonidin-3-O-rutinoside chloride has been identified as a novel α-glucosidase inhibitor . It interacts with the enzyme α-glucosidase, inhibiting its activity and thereby playing a role in the regulation of postprandial hyperglycemia .
Cellular Effects
The effects of this compound on cells are largely related to its antioxidant properties and its ability to inhibit α-glucosidase . By inhibiting this enzyme, it can influence cell function by modulating glucose metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the enzyme α-glucosidase, thereby inhibiting its activity . This interaction has been studied using enzymatic kinetics and molecular docking analysis .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucose metabolism due to its inhibitory effect on the enzyme α-glucosidase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pelargonidin-3-O-rutinoside chloride can be synthesized through a combination of high-speed countercurrent chromatography (HSCCC) and high-performance liquid chromatography (HPLC) techniques . The process involves isolating the anthocyanin from natural sources such as strawberries. The reaction conditions typically include the use of solvents like methanol and water, and the process is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound involves extracting the compound from plant sources using solvents and then purifying it using chromatography techniques. The process is scalable and can be optimized for higher yields by adjusting the solvent ratios and extraction times .
Chemical Reactions Analysis
Types of Reactions
Pelargonidin-3-O-rutinoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used, and the reaction is conducted in an aqueous medium.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced biological activities such as increased antioxidant properties .
Scientific Research Applications
Pelargonidin-3-O-rutinoside chloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Pelargonidin-3-O-rutinoside chloride is unique among anthocyanins due to its specific glycosylation pattern, which enhances its stability and bioavailability . Similar compounds include:
Cyanidin-3-O-rutinoside: Another anthocyanin with similar antioxidant properties but different glycosylation.
Delphinidin-3-O-rutinoside: Known for its blue color and strong antioxidant activity.
Malvidin-3-O-rutinoside: Exhibits potent anti-inflammatory properties.
This compound stands out due to its unique combination of biological activities and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14.ClH/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11;/h2-8,10,18-24,26-27,31-36H,9H2,1H3,(H2-,28,29,30);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBRTFUYRINBHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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